molecular formula C8H6BrNS B8540348 3-Bromo-2-methyl-thieno[3,2-b]pyridine

3-Bromo-2-methyl-thieno[3,2-b]pyridine

Cat. No. B8540348
M. Wt: 228.11 g/mol
InChI Key: ZDQVQJUITWEBHK-UHFFFAOYSA-N
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Patent
US07557103B2

Procedure details

674 mg of 3-Bromo-thieno[3,2-b]pyridine (3.15 mmol) is dissolved in 12 ml of dry THF and cooled to −78° C. 2.3 ml of LDA-mono-tetrahydrofuran (1.5 M) solution in cyclohexane (3.46 mmol) is added to the mixture at −78° C. and stirred at −78° C. for 20 min. 0.22 ml of methyliodide (3.46 mmol) is added to the mixture and stirred at −78° C.→room temperature for 2 h. the reaction mixture is quenched by sat. NH4Cl and extracted with CH2Cl2. The separated CH2Cl2 is dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane:AcOEt:2 M NH3 in MeOH=20:4:1) to give 618 mg of the title compound. Yield 86%. mass spectrum (m/e): 230 (M+1); 1H-NMR (CDCl3): 8.78 (dd, 1H, J=4.8 Hz, 1.4 Hz), 8.10 (dd, 1H, J=8.2 Hz, 1.4 Hz), 7.30 (dd, 1H, J=8.2 Hz, 4.8 Hz), 2.67 (s, 3H).
Quantity
674 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
LDA mono-tetrahydrofuran
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
3.46 mmol
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1.[CH2:11]1CCCCC1.CI>C1COCC1>[Br:1][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
674 mg
Type
reactant
Smiles
BrC1=CSC=2C1=NC=CC2
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
LDA mono-tetrahydrofuran
Quantity
2.3 mL
Type
reactant
Smiles
Name
Quantity
3.46 mmol
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0.22 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −78° C.→room temperature for 2 h. the reaction mixture
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is quenched by sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated CH2Cl2 is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(SC=2C1=NC=CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 618 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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